![molecular formula C6H10S3 B14705086 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane CAS No. 13639-02-6](/img/structure/B14705086.png)
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2,5,7-trithiabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,2-bis(thiomethyl)ethane as a starting material, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles as laboratory methods, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with unique properties due to its sulfur content.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various biochemical effects, depending on the specific context. The exact molecular pathways are still under investigation, but the compound’s unique structure allows it to participate in diverse chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Sulfur-containing bicyclic compounds: Other compounds with sulfur atoms in a bicyclic framework.
Uniqueness
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
13639-02-6 |
|---|---|
Molekularformel |
C6H10S3 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
1,4-dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10S3/c1-5-3-8-6(2,9-5)4-7-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
HJICOHYTXANQQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CSC(S1)(CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



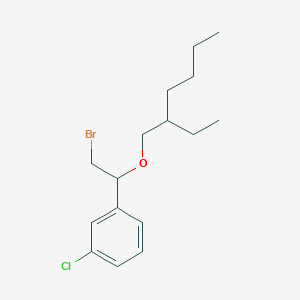
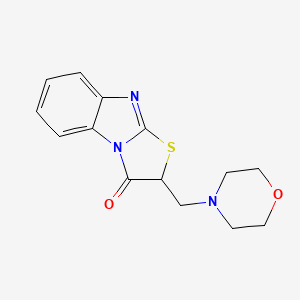


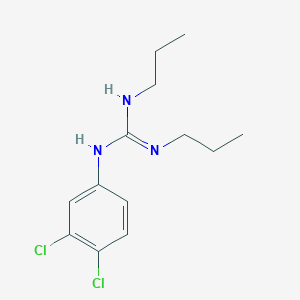
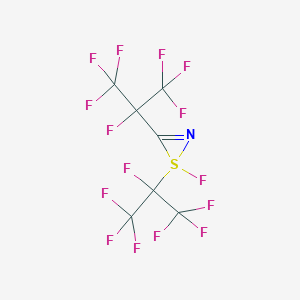
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
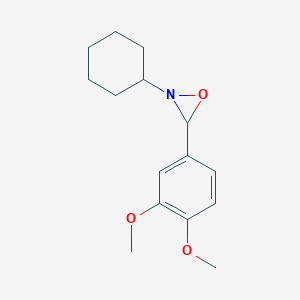
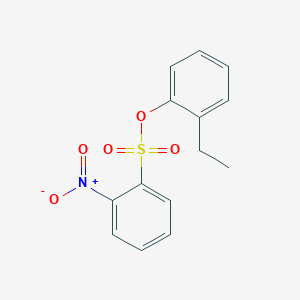
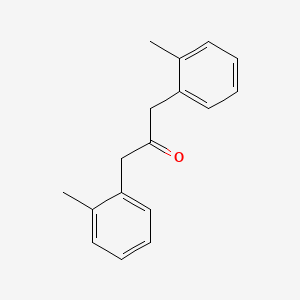

![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
